Nmpbmi

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nmpbmi, also known as N-methyl-2-pyrrolidone, is a versatile chemical solvent that has been widely used in scientific research. It is a colorless liquid with a high boiling point and low vapor pressure, making it an ideal solvent for a variety of applications.

Mechanism of Action

The mechanism of action of Nmpbmi is not fully understood, but it is believed to be related to its ability to dissolve a wide range of compounds. Nmpbmi can penetrate cell membranes and interact with intracellular molecules, affecting their function and activity. It is also thought to have a stabilizing effect on proteins and enzymes, which can improve their activity and stability.

Biochemical and Physiological Effects

Nmpbmi has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Nmpbmi can enhance the activity of certain enzymes, such as lipase and protease. It can also stabilize proteins and improve their solubility, which can be useful in protein purification and crystallization. In vivo studies have shown that Nmpbmi has low toxicity and is well-tolerated by animals.

Advantages and Limitations for Lab Experiments

Nmpbmi has several advantages for lab experiments. It is a highly versatile solvent that can dissolve a wide range of compounds, making it useful in many different applications. It is also relatively non-toxic and has low vapor pressure, making it safer to handle than some other solvents. However, Nmpbmi has some limitations as well. It is hygroscopic, meaning it can absorb moisture from the air, which can affect its purity and stability. It can also be difficult to remove from reaction mixtures, which can make purification challenging.

Future Directions

There are many potential future directions for research on Nmpbmi. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the application of Nmpbmi in drug delivery systems, where it could be used to improve the solubility and bioavailability of poorly soluble drugs. Additionally, further studies are needed to fully understand the mechanism of action of Nmpbmi and its effects on biological systems.

Conclusion

In conclusion, Nmpbmi is a versatile chemical solvent that has many applications in scientific research. It has a wide range of biochemical and physiological effects and is well-tolerated by animals. While it has some limitations, such as its hygroscopic nature and difficulty in purification, it remains a popular solvent due to its versatility and cost-effectiveness. Further research is needed to fully understand the potential of Nmpbmi in various applications and to develop new synthesis methods that are more efficient and environmentally friendly.

Synthesis Methods

Nmpbmi can be synthesized by reacting gamma-butyrolactone with methylamine. The reaction is carried out under high pressure and high temperature, and the resulting product is purified by distillation. The synthesis method is relatively simple and cost-effective, making Nmpbmi a popular solvent in scientific research.

Scientific Research Applications

Nmpbmi has a wide range of applications in scientific research, including chemical synthesis, polymer processing, and drug delivery. It is an excellent solvent for polar and nonpolar compounds, and it can dissolve a variety of organic and inorganic substances. Nmpbmi is also used as a reaction medium in various chemical reactions, such as the synthesis of peptides and oligonucleotides.

properties

CAS RN |

130081-93-5 |

|---|---|

Product Name |

Nmpbmi |

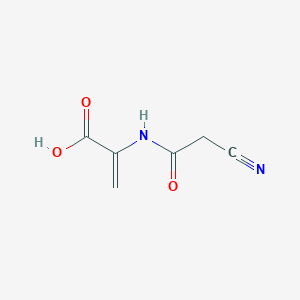

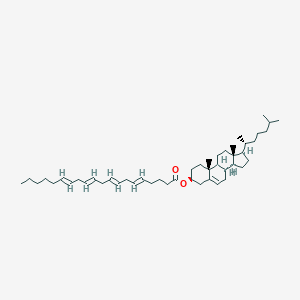

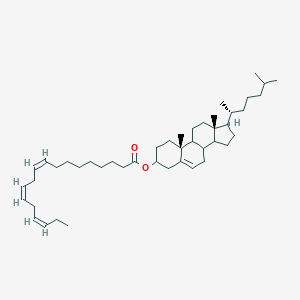

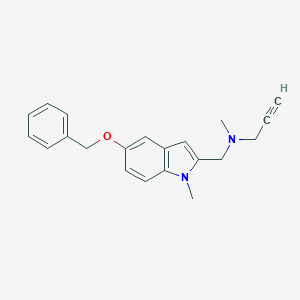

Molecular Formula |

C21H22N2O |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

N-methyl-N-[(1-methyl-5-phenylmethoxyindol-2-yl)methyl]prop-2-yn-1-amine |

InChI |

InChI=1S/C21H22N2O/c1-4-12-22(2)15-19-13-18-14-20(10-11-21(18)23(19)3)24-16-17-8-6-5-7-9-17/h1,5-11,13-14H,12,15-16H2,2-3H3 |

InChI Key |

YASPBSWTXDWFLF-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=C1CN(C)CC#C |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=C1CN(C)CC#C |

synonyms |

N-methyl-N-(2-propynyl)-2-(5-benzyloxy-1-methylindolyl)methylamine NMPBMI |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.